molecular formula C16H19F3N6O2 B2753444 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034442-46-9

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2753444
CAS No.: 2034442-46-9
M. Wt: 384.363
InChI Key: XZWCCOSZXULPMC-UHFFFAOYSA-N
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Description

The compound “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .

Scientific Research Applications

HPLC Method Development for Anticonvulsant Agents

A study on the development and validation of HPLC determination for related substances in a novel anticonvulsant agent, Epimidin, showcases the use of related complex compounds in the pharmaceutical field. The research involved creating a new HPLC method for the determination of potential active pharmaceutical ingredients, demonstrating the chemical's relevance in drug purity and stability assessments (Severina et al., 2021).

Antimicrobial and Antifungal Applications

Another study highlights the synthesis and in vitro antimicrobial activity screening of new pyridine derivatives, showcasing the potential of similar compounds in combating bacterial and fungal infections. This research underlines the chemical's utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

Research into the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insights into the drug discovery process. This study employed molecular orbital methods and 3D-quantitative structure-activity relationship models, highlighting the compound's role in understanding receptor-ligand interactions (Shim et al., 2002).

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6O2/c1-10-20-12(16(17,18)19)8-13(21-10)24-4-6-25(7-5-24)15(26)11-9-23(2)22-14(11)27-3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWCCOSZXULPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CN(N=C3OC)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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